molecular formula C8H13Cl2N3O2 B2613088 Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride CAS No. 2309447-75-2

Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride

Cat. No. B2613088
CAS RN: 2309447-75-2
M. Wt: 254.11
InChI Key: NWVUYYZMHYJCQJ-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate in methanol afforded methyl 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, acylation of the piperazino nitrogen led to a drop in potency in a biological assay .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 123.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound’s topological polar surface area is 29.8 Ų .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-11-6-4-9-7(8(12)13-2)5(6)3-10-11;;/h3,7,9H,4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVUYYZMHYJCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(NC2)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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